molecular formula C29H34N4O9 B3861794 2-(4-benzylpiperazin-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide;oxalic acid

2-(4-benzylpiperazin-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide;oxalic acid

Cat. No.: B3861794
M. Wt: 582.6 g/mol
InChI Key: PXCQKGYMFAMDAP-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the benzylpiperazine and quinoline intermediates. The reaction conditions often include:

    Step 1: Synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Step 2: Preparation of 2-ethyl-3-methylquinoline via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

    Step 3: Coupling of the benzylpiperazine and quinoline intermediates using acetic anhydride to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl or quinoline derivatives.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety may act as a ligand for certain neurotransmitter receptors, while the quinoline derivative could inhibit specific enzymes involved in disease pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperazin-1-yl)ethylamine
  • 2-(4-benzylpiperazin-1-yl)ethylisoindoline-1,3-dione
  • 4-(2-(4-benzylpiperazin-1-yl)ethyl)benzyl derivatives

Uniqueness

2-(4-benzylpiperazin-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide stands out due to its unique combination of benzylpiperazine and quinoline moieties, which confer distinct chemical and biological properties. This compound’s potential therapeutic applications and versatility in chemical synthesis make it a valuable subject of study.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O.2C2H2O4/c1-3-22-19(2)25(21-11-7-8-12-23(21)26-22)27-24(30)18-29-15-13-28(14-16-29)17-20-9-5-4-6-10-20;2*3-1(4)2(5)6/h4-12H,3,13-18H2,1-2H3,(H,26,27,30);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCQKGYMFAMDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-benzylpiperazin-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide;oxalic acid
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2-(4-benzylpiperazin-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide;oxalic acid

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